

Spectroscopic Profile of 2-Bromoterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoterephthalic acid

Cat. No.: B1265625

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromoterephthalic acid** (CAS No. 586-35-6), a valuable building block in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty polymers. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **2-Bromoterephthalic acid**, both ^1H and ^{13}C NMR data are presented below.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-Bromoterephthalic acid**, typically recorded in a deuterated solvent such as DMSO-d₆, reveals the chemical environment of the protons on the aromatic ring.

Parameter	Value
Nucleus	^1H
Spectrometer Frequency	400 MHz [1] [2]
Solvent	DMSO-d ₆ [1] [2]
Chemical Shift (δ) in ppm	Assignment
8.17 (d)	Aromatic Proton
8.01 (dd)	Aromatic Proton
7.85 (d)	Aromatic Proton

Note: The multiplicity (d = doublet, dd = doublet of doublets) indicates the coupling between adjacent protons.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Parameter	Value
Nucleus	^{13}C
Spectrometer Frequency	400 MHz ^[3]
Solvent	DMSO-d ₆ ^[2] ^[3]
Chemical Shift (δ) in ppm	Assignment
167.1	Carboxylic Acid Carbon
165.8	Carboxylic Acid Carbon
137.5	Aromatic Carbon
135.2	Aromatic Carbon
132.9	Aromatic Carbon
131.8	Aromatic Carbon
130.2	Aromatic Carbon
122.9	Aromatic Carbon (C-Br)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Technique	Key Absorption Bands (cm^{-1})	Assignment
KBr disc	3435, 3100-2500 (broad)	O-H stretch (carboxylic acid dimer) ^[2]
1700	C=O stretch (carbonyl) ^[2]	
1580, 1450	C=C stretch (aromatic) ^[2]	
1280	C-O stretch / O-H bend ^[2]	
920	O-H bend (out-of-plane) ^[2]	

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Technique	m/z Values	Assignment
Electron Impact (EI)	244 / 246	$[M]^+$ (Molecular ion peak, showing the characteristic bromine isotope pattern)[2][4] [5]
	227 / 229	$[M-OH]^+$ [2][4][5]
	199 / 201	$[M-COOH]^+$ or $[M-H_2O-CO]^+$

Note: The presence of two peaks with a mass difference of 2 and approximately equal intensity (e.g., 244 and 246) is characteristic of a compound containing one bromine atom, due to the natural abundance of its two stable isotopes, ^{79}Br and ^{81}Br .

Experimental Protocols

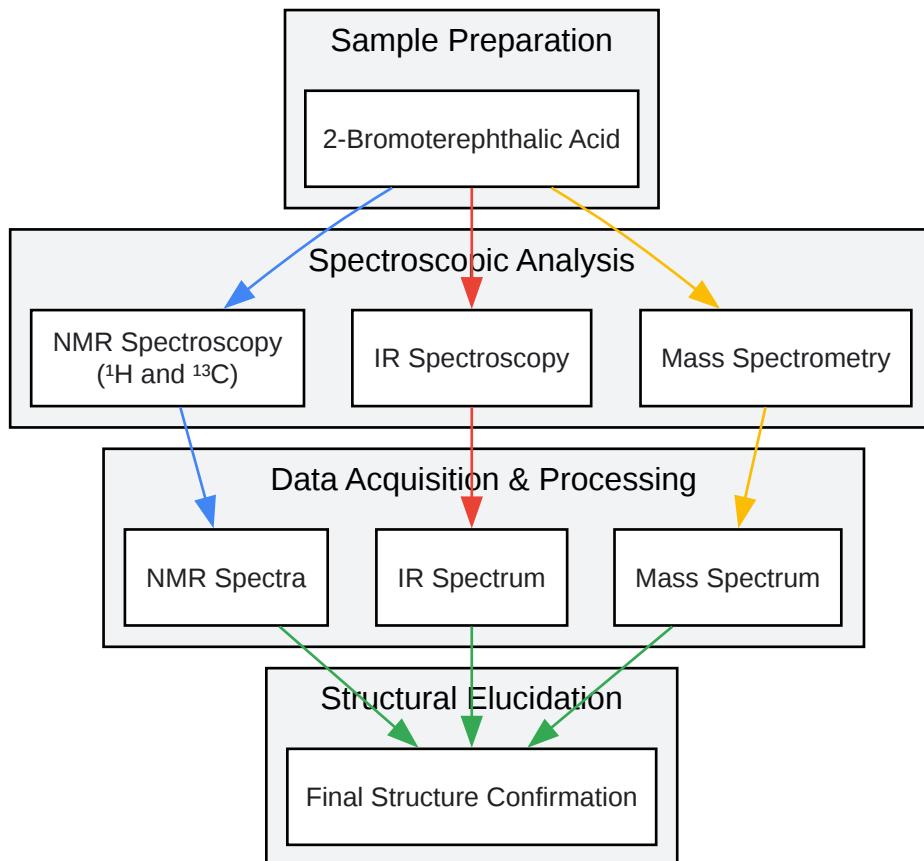
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromoterephthalic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.[2]
- Instrument Setup: Utilize a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Use tetramethylsilane (TMS) as an internal standard (0 ppm).[2]
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be performed to achieve a good signal-to-noise ratio.[2]

- Data Processing: Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.[2]

Infrared (IR) Spectroscopy (KBr Pellet Method)


- Sample Preparation: Grind a small amount (1-2 mg) of **2-Bromoterephthalic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Set the spectral range, typically from 4000 to 400 cm^{-1} , and acquire the spectrum.[2]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the **2-Bromoterephthalic acid** sample into the mass spectrometer.[2]
- Ionization:
 - Electron Impact (EI): The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
 - Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer at a high voltage. This is a softer ionization technique that often keeps the molecular ion intact.[2]
- Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by the mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromoterephthalic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromoterephthalic acid(586-35-6) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]

- 3. 2-Bromoterephthalic acid(586-35-6) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Bromoterephthalic acid(586-35-6) MS spectrum [chemicalbook.com]
- 5. Bromoterephthalic acid | C8H5BrO4 | CID 68513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromoterephthalic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265625#spectroscopic-data-of-2-bromoterephthalic-acid-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1265625#spectroscopic-data-of-2-bromoterephthalic-acid-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com